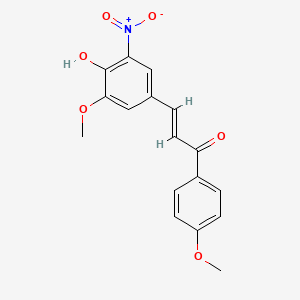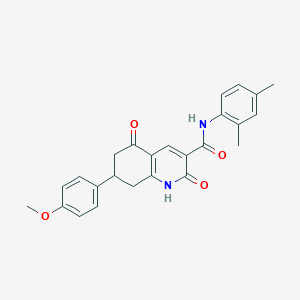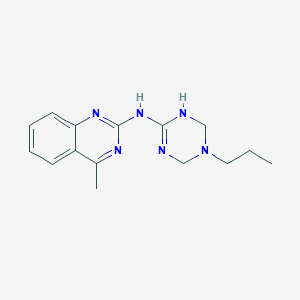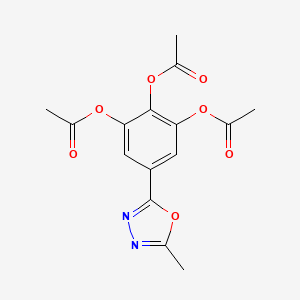![molecular formula C15H17N5O B11036234 (2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11036234.png)
(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its potential as an inhibitor of various enzymes and its role in drug development.
Méthodes De Préparation
The synthesis of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves several steps. One common method includes the reaction of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds such as ethyl bromocetate and 2-bromoacetophenone derivatives . This reaction yields a series of novel thiazolidin-4-ones and pyrroloquinoline derivatives. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Analyse Des Réactions Chimiques
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of diverse derivatives. Common reagents used in these reactions include α-halocarbonyl compounds, bromocetate, and acetophenone derivatives. The major products formed from these reactions are thiazolidin-4-ones and pyrroloquinoline derivatives.
Applications De Recherche Scientifique
2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of blood clotting factors Xa and XIa, making it a candidate for anticoagulant drug development.
Biological Research: The compound’s ability to inhibit specific enzymes makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Industrial Applications: Its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as blood clotting factors Xa and XIa. The compound binds to the active sites of these enzymes, inhibiting their activity and preventing blood clot formation . This inhibition is achieved through the formation of stable complexes with the enzymes, blocking their catalytic functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE include:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyrroloquinoline derivatives: These derivatives are known for their diverse pharmacological activities and are used in drug development for various therapeutic areas. The uniqueness of 2-[4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOXIMIDAMIDE lies in its specific structure, which allows it to inhibit blood clotting factors effectively, making it a promising candidate for anticoagulant therapy.
Propriétés
Formule moléculaire |
C15H17N5O |
|---|---|
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
1-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]guanidine |
InChI |
InChI=1S/C15H17N5O/c1-8-7-15(2,3)20-12-9(8)5-4-6-10(12)11(13(20)21)18-19-14(16)17/h4-7,21H,1-3H3,(H3,16,17) |
Clé InChI |
HMGUWOQNOOQTKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=N)N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(pyridin-4-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036158.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036164.png)
![1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11036167.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B11036170.png)


![methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B11036194.png)
![N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11036199.png)


![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)

![4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11036226.png)
